Para-fluoroethamphetamine
Description
Para-fluoroethamphetamine (4-FEA) is a synthetic phenethylamine derivative structurally related to amphetamine and methamphetamine. It features a fluorine atom at the para position of the phenyl ring and an ethyl group attached to the nitrogen atom of the amine moiety. This modification distinguishes it from methamphetamine (which has a methyl group) and amphetamine (lacking the fluorine substitution).
Limited peer-reviewed studies specifically address 4-FEA, but its structural analogs (e.g., 4-fluoroamphetamine [4-FA], 4-fluoromethamphetamine [4-FMA]) provide insights into its likely effects. These compounds are classified as new psychoactive substances (NPS) and are associated with stimulant and entactogenic properties, though their safety profiles remain poorly characterized .
Properties
CAS No. |
3823-30-1 |
|---|---|
Molecular Formula |
C11H16FN |
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
PUJNOWQUPWZVER-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of para-fluoroethamphetamine typically involves the reaction of para-fluorophenylacetone with methylamine. This reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s psychoactive properties .
Chemical Reactions Analysis
Types of Reactions
Para-fluoroethamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form para-fluoroamphetamine.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Para-fluoroamphetamine.
Reduction: Para-fluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Para-fluoroethamphetamine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Mechanism of Action
Para-fluoroethamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons and inhibiting their reuptake. This leads to increased stimulation, mood elevation, and empathogenic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl group in 4-FEA may prolong its half-life compared to 4-FA, similar to how methamphetamine’s methyl group extends duration relative to amphetamine .
- Fluorine Position: Para-substituted fluorinated amphetamines (e.g., 4-FA, 4-FMA) generally exhibit higher serotonin transporter (SERT) affinity than ortho-substituted analogs (e.g., 2-FMA), which are more dopaminergic/noradrenergic .
- Addiction Potential: Early studies on 3-FMA suggest fluorinated amphetamines retain addiction risks comparable to non-fluorinated counterparts due to shared mechanisms (e.g., dopamine release) .
Metabolic and Detection Challenges
Fluorinated amphetamines are metabolized via hepatic pathways, including N-dealkylation and hydroxylation. For example, 4-FMA is metabolized to 4-fluoroamphetamine, prolonging its effects .
Detection in biological samples relies on advanced techniques:
- GC-MS/NMR : Differentiation of structural isomers (e.g., 2-FMA vs. 4-FMA) requires high-resolution mass spectrometry or nuclear magnetic resonance to identify subtle spectral differences .
- Cross-Reactivity: Immunoassays for amphetamines may yield false positives/negatives due to structural similarities. Confirmatory testing is essential .
Legal and Regulatory Status
- Germany : The 2016 NPS Act (Bundesgesetzblatt) explicitly controls 4-FEA and analogs, prohibiting production and distribution .
- Global Variability : While the EU and US regulate many fluorinated amphetamines under analog laws, 4-FEA’s status remains ambiguous in regions without specific NPS legislation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
